Enhanced Lipophilicity Predicts Superior Membrane Permeability
The target compound exhibits a computed LogP of 2.80, compared with 2.49 for the closest commercial analog 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6), as determined by the same computational method from a single vendor source . This ΔLogP of +0.31 corresponds to an approximately 2-fold increase in the octanol/water partition coefficient, attributable to the additional methyl group at the para position of the phenyl ring. In the context of the 5-methylisoxazole-4-carboxylic acid pharmacophore class, where the carboxylic acid moiety limits passive diffusion at physiological pH, incremental gains in lipophilicity have been empirically correlated with improved cell-based activity and oral exposure in leflunomide-derived series [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.80 (computed by vendor) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6): LogP = 2.49 (same vendor, same method) |
| Quantified Difference | ΔLogP = +0.31 (approximately 2.05× higher partition coefficient) |
| Conditions | Computational prediction; vendor-consistent method (no experimental logP available) |
Why This Matters
A 0.3 log unit shift in lipophilicity can translate to measurable differences in passive membrane permeability and in vitro cell-based potency, making the target compound a potentially more permeable scaffold for intracellular target engagement.
- [1] Liu, J., Cai, J., Wu, Y., Yin, W., Wang, L., Wang, J. (2020). Isoxazole Derivative, Preparation Method Therefor, and Use Thereof. U.S. Patent Application Publication No. US 2020/0339558 A1. See SAR discussion on lipophilicity-activity relationships in 5-methylisoxazole-4-carboxylic acid FXR agonists. View Source
